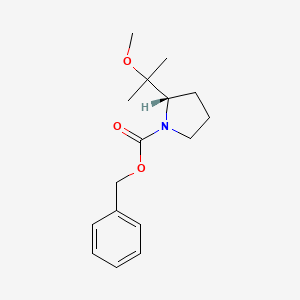

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-fluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-fluorophenyl)acetamide" is a heterocyclic amide derivative that is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as thiophene rings and acetamide groups, which are common in the synthesis of compounds with potential biological activities, including antitumor, antimicrobial, and antioxidant properties .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of amines with activated acids or esters to form the corresponding amide derivatives. For example, the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction led to the formation of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide . Similarly, the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide involved one-pot reactions under mild conditions, showcasing the versatility of the acetamide group in heterocyclic chemistry .

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using various spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. For instance, the structure of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was elucidated using these methods, and its crystal packing was found to be stabilized by hydrogen bonds . The molecular structure plays a crucial role in the biological activity of these compounds, as seen in the structure-activity relationship studies of kappa-opioid agonists .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be diverse, as seen in the synthesis of heterocyclic compounds where the cyanoacetamido moiety undergoes regioselective attacks and cyclizations with various reagents . The reactivity can be further analyzed using computational methods such as density functional theory (DFT) and Fukui function analysis, which help in understanding the interactions between the compound and biological targets like DNA bases .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, the presence of fluorine atoms can affect the compound's lipophilicity and electronic properties, which are important for its biological activity. The antimicrobial and antioxidant activities of these compounds are often evaluated using assays like the ABTS antioxidant assay and microdilution method for antimicrobial activity . The crystal structure and intermolecular interactions also contribute to the compound's stability and solubility .

Wissenschaftliche Forschungsanwendungen

Chemoselective Acetylation and Synthesis Chemoselective acetylation of amino groups in specific molecules, using compounds like N-(2-hydroxyphenyl)acetamide, which serves as an intermediate in the synthesis of antimalarial drugs, represents a critical area of research. The study by Magadum and Yadav (2018) details the optimization of this process, indicating the broader applications of related acetamide compounds in drug synthesis (Magadum & Yadav, 2018).

Heterocyclic Compound Synthesis Research on synthesizing novel heterocyclic compounds, such as those described by Sunder and Maleraju (2013), reveals the utility of similar acetamide derivatives in creating compounds with potential anti-inflammatory activities. These studies underscore the versatility of acetamide derivatives in medicinal chemistry for developing new therapeutic agents (Sunder & Maleraju, 2013).

Material Science Applications In material science, thiophene-based compounds, including those structurally related to N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-fluorophenyl)acetamide, have shown a broad spectrum of applications. Nagaraju et al. (2018) discuss the synthesis and crystal structure of substituted thiophenes, highlighting their significance in developing materials for electronics, pharmaceuticals, and solar cells (Nagaraju et al., 2018).

Biochemical and Pharmacological Studies Biochemical and pharmacological studies, such as those conducted by Williams et al. (2008), provide insights into the biotransformation processes of therapeutically relevant compounds. These studies offer a foundation for understanding how acetamide derivatives can be metabolized and activated within biological systems, contributing to the development of drugs with improved efficacy and safety profiles (Williams et al., 2008).

Eigenschaften

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO2S/c18-14-7-3-12(4-8-14)10-16(20)19-11-17(21,13-5-6-13)15-2-1-9-22-15/h1-4,7-9,13,21H,5-6,10-11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELQMIRILSAMKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)CC2=CC=C(C=C2)F)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-1'-[4-(1H-pyrrol-1-yl)benzoyl]-1,4'-bipiperidine](/img/structure/B2552835.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2552837.png)

![3-[4-(3-Phenyl-allyl)-piperazin-1-yl]-N-m-tolyl-propionamide](/img/structure/B2552839.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-4-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide](/img/structure/B2552840.png)